5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803601-84-4
VCID: VC2895335
InChI: InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H
SMILES: CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

CAS No.: 1803601-84-4

Cat. No.: VC2895335

Molecular Formula: C10H11ClN4O2

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride - 1803601-84-4

Specification

CAS No. 1803601-84-4
Molecular Formula C10H11ClN4O2
Molecular Weight 254.67 g/mol
IUPAC Name 5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H
Standard InChI Key ZGLIXTHPKWKKOG-UHFFFAOYSA-N
SMILES CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl
Canonical SMILES CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl

Introduction

Chemical Structure and Basic Properties

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride consists of a 1,2,3-triazole core substituted with a methyl group at position 5, a carboxylic acid at position 4, and a pyridin-4-ylmethyl substituent at position 1, with hydrochloride as the counter ion . The molecular formula is C₁₀H₁₀N₄O₂·HCl with a molecular weight of 254.67 g/mol (218.21 g/mol for the free acid form) .

The compound belongs to the broader class of 1,2,3-triazole carboxylic acids, which have garnered significant interest in medicinal chemistry due to their diverse biological activities and synthetic versatility. The basic structural components include:

  • A 1,2,3-triazole heterocyclic core

  • A carboxylic acid functional group

  • A pyridine moiety connected via a methylene bridge

  • A methyl substituent

  • A hydrochloride salt form

Physical Properties

The physical properties of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride are summarized in Table 1.

Table 1: Physical Properties of 5-Methyl-1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic Acid Hydrochloride

PropertyValue
Physical StateSolid
ColorWhite to off-white
Molecular Weight254.67 g/mol
SolubilitySoluble in water, methanol, and DMSO
Melting PointNot specifically reported in literature
StabilityStable under normal conditions

Biological Activities of Related Compounds

While specific biological data for 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is limited in the available literature, insights can be gained from studies on structurally related 1,2,3-triazole-4-carboxylic acids.

Antiproliferative Activities

Research on similar 1,2,3-triazole-4-carboxylic acids has revealed promising antiproliferative activities against various cancer cell lines . For instance:

  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated significant activity against the NCI-H522 lung cancer cell line, inhibiting growth by nearly 40% .

  • 5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed activity against multiple cancer cell lines, including melanoma (LOX IMVI), lung cancer (NCI-H522), and breast cancer (MDA-MB-231/ATCC) .

Table 2: Antiproliferative Activities of Selected Triazole Carboxylic Acids Against Cancer Cell Lines

CompoundMean Growth (%)Most Sensitive Cell LineGrowth Percentage (%)
5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid98.42NCI-H522 (Lung cancer)62.47
5-Methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid95.53LOX IMVI (Melanoma)44.78
5-Methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid101.64LOX IMVI (Melanoma)62.25

Note: Lower growth percentage values indicate higher antiproliferative activity .

Research Methods and Analytical Techniques

Various analytical techniques are applicable for the characterization and study of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation, with characteristic signals for the triazole proton/carbon, methyl group, pyridine ring, and carboxylic acid .

  • Mass Spectrometry: Useful for molecular weight confirmation and fragmentation pattern analysis .

  • Infrared Spectroscopy (IR): Can identify functional groups such as C=O stretching of the carboxylic acid, N=N stretching of the triazole ring, and O-H stretching bands .

Diffraction Methods

X-ray crystallography has been successfully applied to related compounds for determination of:

  • Bond lengths and angles

  • Intermolecular interactions

  • Crystal packing arrangements

  • Hydrogen bonding networks

Biological Assay Methods

For evaluating the potential biological activities of this compound, the following assays could be considered:

  • Antiproliferative Assays: MTT or similar viability assays against various cancer cell lines, following protocols similar to those used by the US National Cancer Institute .

  • Enzyme Inhibition Assays: To evaluate potential interactions with target enzymes.

  • Antimicrobial Susceptibility Testing: To assess potential antibacterial or antifungal properties.

Future Research Directions

Several promising avenues exist for future research on 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could provide valuable insights into:

  • The role of the pyridine moiety in biological activity

  • The importance of the methyl substituent at position 5

  • The effect of altering the position of attachment to the pyridine ring

  • The impact of changing the salt form

Biological Target Identification

Research could focus on identifying specific biological targets and mechanisms of action, particularly in:

  • Cancer cell growth inhibition

  • Enzyme inhibition pathways

  • Antimicrobial mechanisms

Advanced Applications

Exploration of potential applications in:

  • Drug delivery systems

  • Metal-organic frameworks

  • Catalysis

  • Biosensing

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